molecular formula C13H12N6O2S B2645938 N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226446-73-6

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2645938
CAS No.: 1226446-73-6
M. Wt: 316.34
InChI Key: GGJJQEJMPFGXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino group at the 2-position and linked via an acetamide bridge to a 5-methylisoxazole moiety. This structure integrates multiple pharmacophoric elements:

  • Pyrimidin-2-ylamino group: Enhances hydrogen-bonding capacity with biological targets.
  • Acetamide linker: Provides conformational flexibility and metabolic stability.
  • 5-methylisoxazole: Contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-8-5-10(19-21-8)17-11(20)6-9-7-22-13(16-9)18-12-14-3-2-4-15-12/h2-5,7H,6H2,1H3,(H,17,19,20)(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJJQEJMPFGXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.

    Coupling of the pyrimidine ring: This step usually requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophilic substitution using sodium azide (NaN₃) in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Differences

Feature Target Compound Analogs
Central Heterocycle Thiazole (4-position substituent: pyrimidin-2-ylamino) Thiazole (varied substituents: isopropyl, ethyl, benzyl)
Linker Type Acetamide Carbamates, ureido groups, or oxazolidine carboxylates
Adjacent Moieties 5-methylisoxazole Phenyl, isopropylthiazole, or imidazolidinone groups

Substituent Impact on Properties

  • Pyrimidin-2-ylamino vs.
  • Acetamide vs. Carbamate/Ureido Linkers :
    Acetamide linkers are less prone to hydrolysis than carbamates, suggesting enhanced metabolic stability in vivo. Ureido groups (as in ) may confer stronger dipole interactions but lower bioavailability .
  • 5-Methylisoxazole vs.

Hypothesized Pharmacokinetic Profiles

Property Target Compound Analogs Analogs
LogP Moderate (~2.5–3.5)* Higher (~3.5–4.5) due to isopropyl/ethyl groups Variable (benzyl increases LogP)
Hydrogen Bonding High (pyrimidine NH and acetamide carbonyl) Moderate (ureido/carbamate groups) Low (imidazolidinone in )
Metabolic Stability Likely high (stable acetamide linker) Moderate (hydrolyzable carbamates) Low (oxazolidine carboxylates may degrade)

*Estimated based on substituent contributions.

Research Implications and Limitations

  • Target Selectivity: The pyrimidin-2-ylamino group may confer selectivity for kinases or nucleic acid-binding proteins over off-targets, unlike alkyl-substituted thiazoles in .
  • Synthetic Feasibility : The acetamide linker simplifies synthesis compared to multi-step routes for carbamates/ureidos in analogs.
  • Data Gaps : The provided evidence lacks direct biological or pharmacokinetic data for the target compound, necessitating caution in extrapolating conclusions.

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5O2SC_{13}H_{13}N_5O_2S, with a molecular weight of 293.34 g/mol. It features an isoxazole ring, a thiazole moiety, and a pyrimidine structure, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against common pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

2. Anticancer Activity
This compound has shown potential as an anticancer agent, particularly in targeting human lung adenocarcinoma cells. Studies have indicated that certain derivatives exhibit selective cytotoxicity, which may be attributed to their ability to interfere with cancer cell proliferation.

Case Study: Lung Adenocarcinoma
A study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for cancer therapy .

3. Mechanism of Action
The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit carbonic anhydrase isoforms, which play a crucial role in tumor growth and metastasis.

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

IsoformKi (µM)Reference
hCA I96
hCA II87
hCA VIIWeak
hCA XIIWeak

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that incorporate various heterocycles. Its derivatives have been synthesized to enhance biological activity and selectivity.

Synthesis Route Example:

  • Formation of Isoxazole : The initial step involves the reaction of 5-methylisoxazole with appropriate acetic acid derivatives.
  • Thiazole Incorporation : Subsequent reactions with pyrimidine derivatives lead to the formation of thiazole structures.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired acetamide derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.